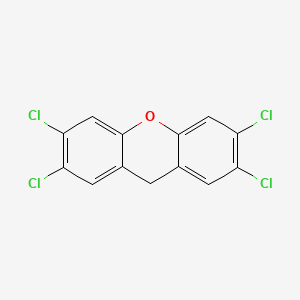

2,3,6,7-Tetrachloro-9H-xanthene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,6,7-Tetrachloro-9H-xanthene is a chemical compound with the molecular formula C13H6Cl4O. It is a derivative of xanthene, a tricyclic aromatic compound. This compound is primarily used in research and testing due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthene derivatives, including 2,3,6,7-Tetrachloro-9H-xanthene, typically involves the condensation of a salicylic acid with a phenol derivative. This reaction can be catalyzed by various agents such as zinc chloride or phosphoryl chloride, which help in dehydrating the reactants . Another method involves the use of aryl aldehydes with phenol derivatives, or salicylaldehydes with 1,2-dihaloarenes .

Industrial Production Methods

Industrial production methods for xanthene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of microwave heating to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrachloro-9H-xanthene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various halogenated xanthenes .

Scientific Research Applications

2,3,6,7-Tetrachloro-9H-xanthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrachloro-9H-xanthene involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

2,3,6,7-Tetrachloro-9H-xanthene: Known for its stability and unique chemical properties.

Xanthone: The parent compound of xanthene derivatives, known for its wide range of biological activities.

Azaxanthones: Nitrogen-containing derivatives of xanthene, which have shown promising pharmacological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrachloro substitution makes it more stable and reactive in certain chemical reactions compared to other xanthene derivatives .

Biological Activity

2,3,6,7-Tetrachloro-9H-xanthene, a compound belonging to the xanthene family, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique chlorinated structure, which influences its reactivity and biological interactions. The compound exhibits a mechanism of action that involves modulation of various cellular targets, including enzymes and receptors. Notably, it interacts with glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in multiple signaling pathways associated with inflammation and oxidative stress. The binding occurs at the ATP-binding pocket of GSK-3β, leading to inhibition of its activity and subsequent biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study reported that xanthene derivatives could inhibit the growth of various cancer cell lines with IC50 values ranging from 36 to 50 μM. The mechanism appears to differ from traditional anticancer agents as these compounds do not primarily intercalate into DNA but may act through alternative pathways .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Its ability to modulate GSK-3β activity suggests potential applications in treating inflammatory diseases. By inhibiting this enzyme, this compound may reduce the production of pro-inflammatory cytokines.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Studies suggest that it can scavenge free radicals and mitigate oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .

Ecotoxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its environmental impact. The compound has been flagged for its persistence and potential toxicity to non-human organisms. Screening assessments have indicated that it meets criteria for bioaccumulation and inherent toxicity . This raises concerns regarding its use in industrial applications and necessitates further research on its ecological risks.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating the efficacy of xanthene derivatives found that specific compounds significantly inhibited the proliferation of HeLa cells (cervical cancer) by inducing apoptosis through a caspase-independent pathway .

- Anti-inflammatory Mechanisms : Another investigation demonstrated that treatment with this compound reduced levels of inflammatory markers in a murine model of arthritis.

- Oxidative Stress Mitigation : Experimental data showed that the compound effectively decreased reactive oxygen species (ROS) levels in vitro, suggesting its role as an antioxidant agent .

Summary Table of Biological Activities

Properties

CAS No. |

118516-13-5 |

|---|---|

Molecular Formula |

C13H6Cl4O |

Molecular Weight |

320.0 g/mol |

IUPAC Name |

2,3,6,7-tetrachloro-9H-xanthene |

InChI |

InChI=1S/C13H6Cl4O/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h2-5H,1H2 |

InChI Key |

SZCDKQUIJKNATR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.